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Compound of Interest

Compound Name:
3-nitrobenzyl 4-

(dimethylamino)benzoate

Cat. No.: B5817243

Get Quote

Part 1: Executive Summary & Molecular Architecture
3-Nitrobenzyl 4-(dimethylamino)benzoate is a donor-acceptor (D-A) ester characterized by a

"push-pull" electronic architecture disrupted by a non-conjugated linker. It serves as a critical

mechanistic probe in photochemistry, often utilized as a "negative control" or "slow-release"

analog to contrast with the highly photolabile ortho-nitrobenzyl (2-nitrobenzyl) esters.

While the ortho-isomer undergoes rapid Norrish Type II photocleavage, this meta-isomer (3-

nitro) exhibits significantly enhanced photostability, making it invaluable for validating

regioselective photorelease mechanisms and studying structure-property relationships in

hydrolytic stability.

Molecular Identity
IUPAC Name: (3-nitrophenyl)methyl 4-(dimethylamino)benzoate

Molecular Formula:

Molecular Weight: 300.31 g/mol
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SMILES:CN(C)c1ccc(cc1)C(=O)OCc2cccc(c2)[O-]

Key Functional Groups:

Electron Donor:p-Dimethylamino group (Hammett

).

Electron Acceptor:m-Nitro group (Hammett

).

Linker: Benzylic ester (insulating spacer).

Electronic Structure & Dipole Orientation
The molecule features two distinct

-systems separated by an

hybridized methylene bridge.

The Acid Moiety (Donor): The 4-(dimethylamino)benzoate segment exhibits strong

Intramolecular Charge Transfer (ICT), typically fluorescing in the UV-blue region.

The Alcohol Moiety (Acceptor): The 3-nitrobenzyl ring acts as an electron-deficient acceptor.

Field-Proven Insight: In solution, this molecule often displays fluorescence quenching

compared to the parent acid. The electron-deficient 3-nitrobenzyl moiety can quench the

excited state of the dimethylaminobenzoate fluorophore via Photoinduced Electron Transfer

(PET), a property utilized in designing "turn-on" fluorescent probes upon ester cleavage.

Part 2: Physicochemical Properties[1][2]
The following data synthesizes experimental baselines for nitrobenzyl esters and calculated

predictive models for this specific derivative.

Solid-State & Solution Properties
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Property Value / Range Technical Context

Appearance
Pale yellow to orange

crystalline solid

Color arises from the n

transition of the nitro group

and the ICT band of the

benzoate.

Melting Point 92°C – 98°C (Predicted)

Lower than the corresponding

acid (DMABA, mp 243°C) due

to loss of hydrogen bonding.

Solubility (Lipophilic)

High: DCM, DMSO, DMF,

AcetoneModerate: Ethanol,

Ethyl Acetate

Soluble in aprotic polar

solvents.

Solubility (Aqueous) Negligible (< 0.1 mg/mL)

Requires organic co-solvent

(e.g., 10% DMSO) for

biological assays.

pKa (Conjugate Acid) ~2.5 (Dimethylamino group)

Protonation of the amine at low

pH abolishes the ICT band and

"bleaches" the compound's

color.

LogP 3.5 – 3.8

High lipophilicity facilitates

membrane permeability in

biological settings.

Spectroscopic Profile[3]
UV-Vis Absorption:

(Charge transfer band of dimethylaminobenzoate).

(Nitrobenzyl aromatic

).

IR Spectrum (Diagnostic Peaks):
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: Ester Carbonyl (

) stretch.

&

: Nitro group (

) asymmetric/symmetric stretches.

: Aromatic

stretch (enhanced by push-pull resonance).

Part 3: Synthesis & Purification Protocol
Methodology: Steglich Esterification (DCC/DMAP) Rationale: This pathway avoids the harsh

conditions of acid chloride generation, preserving the integrity of the potentially sensitive

dimethylamino group (which can undergo oxidation or salt formation).

Reagents
Acid: 4-(Dimethylamino)benzoic acid (1.0 equiv).

Alcohol: 3-Nitrobenzyl alcohol (1.1 equiv).

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv).

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol
Activation: Dissolve 4-(dimethylamino)benzoic acid (10 mmol) and DMAP (1 mmol) in

anhydrous DCM (50 mL) under an inert atmosphere (

).

Addition: Cool the solution to 0°C. Add 3-nitrobenzyl alcohol (11 mmol).
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Coupling: Dropwise add a solution of DCC (11 mmol) in DCM over 15 minutes. A white

precipitate (dicyclohexylurea, DCU) will begin to form immediately.

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor

by TLC (Mobile phase: Hexane/EtOAc 3:1).

Workup (Self-Validating Step):

Filter off the DCU precipitate (insoluble urea).

Wash the filtrate with 1M HCl (removes unreacted DMAP and DMABA), then sat.

(removes unreacted acid), then Brine.

Note: The acid wash must be brief and cold to avoid protonating the product into the

aqueous layer; immediate neutralization is required.

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel,

Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Conditions: DCM, 0°C to RT, 12h4-(Dimethylamino)
benzoic acid
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Caption: Steglich esterification pathway utilizing DCC activation to couple the donor acid and

acceptor alcohol under mild conditions.

Part 4: Applications & Mechanistic Insights
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Photochemical Stability (The "Negative Control")
The primary utility of this compound in research is its contrast with 2-nitrobenzyl derivatives.

2-Nitrobenzyl (Ortho): Upon UV irradiation (~365 nm), the nitro group abstracts a benzylic

proton (Norrish Type II), leading to cleavage of the ester bond.

3-Nitrobenzyl (Meta): The geometric distance prevents the nitro group from abstracting the

benzylic proton. Consequently, this compound is photostable under standard uncaging

conditions.

Usage: It is used to prove that a biological effect observed with a 2-nitrobenzyl probe is due

to photocleavage and not just the presence of a nitroaromatic moiety or UV irradiation itself.

Hydrolytic Lability (Hammett Correlation)
The 3-nitro group is strongly electron-withdrawing (

). This makes the benzylic carbon more electrophilic and the leaving group (3-nitrobenzyl
alcohol) slightly more acidic than benzyl alcohol.

Result: The ester hydrolyzes faster in alkaline conditions (saponification) than unsubstituted

benzyl esters, but significantly slower than 4-nitrobenzyl esters. This tunable hydrolysis rate

is useful for designing prodrugs with specific half-lives in plasma.

Photochemical Logic Diagram
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Caption: Mechanistic divergence showing why the 3-nitro isomer remains stable under UV

irradiation, unlike its photocleavable 2-nitro isomer counterpart.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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